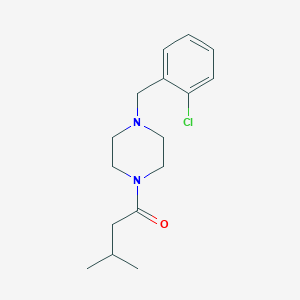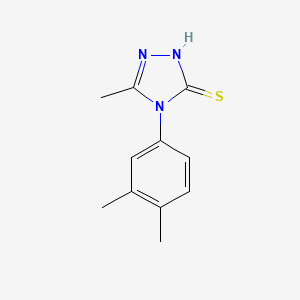
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has gained popularity in recent years for its purported performance-enhancing effects. In
Wirkmechanismus
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function. Additionally, this compound 501516 has been shown to increase the expression of genes involved in oxidative metabolism and reduce the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, likely due to its ability to increase fatty acid oxidation and improve mitochondrial function. Additionally, this compound 501516 has been shown to improve lipid metabolism and reduce inflammation, which may have implications for the treatment of metabolic and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 in lab experiments is its well-established mechanism of action and extensive preclinical data. Additionally, this compound 501516 has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using this compound 501516 in lab experiments. For example, its effects may be influenced by factors such as diet, exercise, and genetics, which can make it difficult to interpret results. Additionally, there are concerns about the potential for off-target effects and long-term safety.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Additionally, there is interest in investigating its potential use in treating cancer, as well as its effects on cognitive function and aging. Finally, there is a need for further research on the long-term safety and potential side effects of this compound 501516.
Synthesemethoden
The synthesis of 4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 3-methyl-2-pyridinylamine to form the intermediate 4-methyl-N-(3-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with 4-methylbenzoyl chloride to produce the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylbenzoyl)-N-(3-methyl-2-pyridinyl)benzamide 501516 has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, reduce inflammation, and improve lipid metabolism in animal models. Additionally, this compound 501516 has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylbenzoyl)-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-6-10-18(11-7-15)21(25)24(20-17(3)5-4-14-23-20)22(26)19-12-8-16(2)9-13-19/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCPCDJAQDAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
